Technical Whitepaper: endo-BCN-PNP-Carbonate in Bioconjugation
Technical Whitepaper: endo-BCN-PNP-Carbonate in Bioconjugation
Topic: endo-BCN-PNP-carbonate chemical structure and properties Content Type: In-depth technical guide
Executive Summary
endo-BCN-PNP-carbonate (CAS: 1263166-91-1) represents a high-performance heterobifunctional linker designed for catalyst-free bioconjugation.[1][2][3] Unlike traditional NHS-ester reagents that form amide bonds, this reagent utilizes a p-nitrophenyl (PNP) carbonate moiety to generate robust carbamate (urethane) linkages with primary amines.[3] Simultaneously, the endo-bicyclononyne (BCN) core enables Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offering a bioorthogonal handle with superior kinetics (
This guide details the physicochemical properties, reaction mechanisms, and validated protocols for deploying endo-BCN-PNP-carbonate in antibody-drug conjugate (ADC) development and proteomic profiling.
Chemical Architecture & Properties[1]
Structural Analysis
The molecule is composed of two distinct functional "warheads" separated by a methylene bridge.
-
The Bioorthogonal Core (endo-BCN): The bicyclo[6.1.0]non-4-yne ring system introduces significant ring strain (~18 kcal/mol). This strain is the thermodynamic driving force that allows the alkyne to react with azides at physiological temperatures without copper catalysis (Cu-free Click). The endo stereochemistry refers to the orientation of the cyclopropane ring relative to the alkyne bridge. While both endo and exo isomers are reactive, the endo isomer is frequently favored for its favorable solubility profile and comparable kinetics.
-
The Amine-Reactive Cap (PNP Carbonate): The p-nitrophenyl carbonate is an activated ester of carbonic acid. Upon nucleophilic attack by a lysine
-amine or N-terminal -amine, the p-nitrophenolate anion is displaced, resulting in a carbamate linkage.
Physicochemical Data Table
| Property | Specification | Critical Note |
| Chemical Formula | ||
| Molecular Weight | 315.32 g/mol | |
| CAS Number | 1263166-91-1 | |
| Solubility | DMSO, DMF, DCM ( | Poor aqueous solubility; requires organic co-solvent.[4] |
| Reactive Groups | PNP Carbonate (Amine), BCN (Azide) | Heterobifunctional.[3] |
| Linkage Formed | Carbamate (with amines) | Distinct from amide bonds formed by NHS esters. |
| Storage | -20°C, Desiccated, Dark | Moisture sensitive (hydrolysis of PNP). |
Mechanistic Principles
Carbamoylation (Step 1)
The reaction between endo-BCN-PNP-carbonate and a protein amine is a nucleophilic acyl substitution . Unlike NHS esters which generate an amide, the carbonate electrophile yields a carbamate.
-
Expert Insight: Carbamate bonds are generally more stable to enzymatic hydrolysis (proteases) than amides, potentially increasing the serum stability of ADCs.
-
Leaving Group Monitoring: The released p-nitrophenol (PNP) is yellow in alkaline solution (
nm), allowing for real-time spectrophotometric monitoring of the reaction progress.
SPAAC Click Reaction (Step 2)
The BCN-functionalized protein reacts with an azide-tagged payload (e.g., drug, fluorophore) via a [3+2] cycloaddition.
-
Kinetics: The reaction follows second-order kinetics.[5][6] The rate constant for endo-BCN with benzyl azide in aqueous acetonitrile is approximately
[1], which is significantly faster than monocyclic cyclooctynes (e.g., OCT, ) and comparable to DIBAC. -
Regioselectivity: The reaction produces a mixture of two regioisomeric triazoles. For most biological applications, these isomers are functionally equivalent.
Visualization: Reaction Workflow
Figure 1: Sequential conjugation workflow. Step 1 installs the BCN handle via carbamate formation.[7] Step 2 utilizes SPAAC for payload attachment.
Experimental Protocols
Protocol A: Protein Functionalization (Amine Labeling)
Objective: Install BCN handles onto surface lysines of an antibody (IgG).
Materials:
-
endo-BCN-PNP-carbonate (10 mM stock in anhydrous DMSO).
-
Antibody (1-5 mg/mL in PBS).
-
Modification Buffer: 1M Sodium Bicarbonate (
), pH 8.5.[8] -
Desalting Column (e.g., Zeba Spin, 7K MWCO).
Step-by-Step:
-
Buffer Exchange: Ensure the antibody is in a buffer free of primary amines (NO Tris, NO Glycine). If necessary, dialyze into PBS.
-
pH Adjustment: Add 1/10th volume of Modification Buffer (1M
, pH 8.5) to the antibody solution to raise the pH to ~8.5.-
Expertise Note: PNP carbonates react optimally at pH 8.5. At pH < 7.5, reactivity drops significantly; at pH > 9.0, hydrolysis competes with labeling.
-
-
Reagent Addition: Add the endo-BCN-PNP stock solution to the antibody.
-
Stoichiometry: Use a 10-20 molar excess for standard IgG labeling.
-
Solvent Tolerance: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.
-
-
Incubation: Incubate for 4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Visual Check: The solution should turn slightly yellow due to PNP release.
-
-
Purification: Remove excess reagent and PNP byproduct using a desalting column equilibrated with PBS (pH 7.4).
-
Quantification: Measure absorbance. Note that BCN does not absorb significantly at 280 nm, so protein concentration can be estimated by
.
Protocol B: SPAAC Conjugation (Click Reaction)
Objective: Conjugate Azide-Fluorophore to BCN-Antibody.
Step-by-Step:
-
Mixing: Add Azide-Payload (dissolved in DMSO/water) to the BCN-Antibody solution.
-
Stoichiometry: Use 2-4 molar excess of Azide relative to the estimated BCN handles (or 5-10x excess relative to antibody if BCN loading is unknown).
-
-
Incubation: Incubate for 2-4 hours at room temperature.
-
Quenching (Optional): If the azide is in large excess, remove via desalting. If stoichiometry was nearly 1:1, purification may be skipped for preliminary screening.
Troubleshooting & Optimization
Decision Tree for Low Conjugation Efficiency
Figure 2: Diagnostic workflow for troubleshooting poor conjugation yields.
Critical Considerations
-
Hydrolytic Stability: The PNP-carbonate is susceptible to moisture. Store stock solutions in anhydrous DMSO with molecular sieves if possible. A hydrolyzed reagent (yellow stock solution) will fail to label amines.
-
Thiol Interference: While BCN is highly selective for azides, free thiols (cysteines) can sometimes add across the strained alkyne, albeit slowly. If the protein has free surface cysteines, block them with iodoacetamide or use maleimide chemistry for orthogonality.
References
-
Dommerholt, J. et al. (2010).[7] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.[7][9] Angewandte Chemie International Edition, 49(49), 9422-9425. [Link]
-
Debets, M. F. et al. (2011). Bioconjugation with Strained Alkyne and Azide: A Comparative Study. ChemBioChem, 12(17), 2612-2624. [Link]
Sources
- 1. endo-BCN-PNP carbonate, CAS 1263166-91-1 | AxisPharm [axispharm.com]
- 2. endo-BCN-PNP-carbonate, 1263166-91-1 | BroadPharm [broadpharm.com]
- 3. endo-BCN-O-PNB|CAS 1263166-91-1|BCN Reagent [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. BCN-PNP (exo), BCN reagents, Click Chemistry tools - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. broadpharm.com [broadpharm.com]
